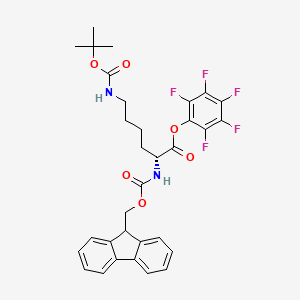

Fmoc-d-lys(boc)-opfp

Vue d'ensemble

Description

Fmoc-D-lys(boc)-opfp, also known as N-α-Fmoc-N-ε-t.-Boc-D-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Boc (tert-butyloxycarbonyl) group protects the side chain amino group. The OPfp (pentafluorophenyl) ester is a reactive ester used to facilitate peptide bond formation.

Mécanisme D'action

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.

Mode of Action

Fmoc-D-Lys(Boc)-OPfp is a derivative of the amino acid lysine, with protective groups (Fmoc and Boc) attached to the alpha and epsilon amino groups respectively . These protective groups are used in peptide synthesis to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group requires acidic conditions for removal . This allows for selective deprotection and coupling reactions during peptide synthesis.

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product, including factors such as size, charge, hydrophobicity, and the presence of specific transporters .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc and Boc protective groups . Additionally, temperature and solvent can also impact the efficiency of peptide synthesis. The stability of this compound is also an important consideration, with storage recommendations typically around 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-lys(boc)-opfp involves several steps:

Protection of the Lysine Side Chain: The ε-amino group of D-lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Fmoc Protection: The α-amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium bicarbonate.

Activation with Pentafluorophenyl Ester: The carboxyl group of the protected lysine is activated by reacting with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the OPfp ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of automated peptide synthesizers for efficient and high-throughput synthesis.

- Optimization of reaction conditions to ensure high yield and purity.

- Implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-lys(boc)-opfp undergoes several types of chemical reactions:

Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Boc group using acidic conditions such as trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using the OPfp ester as an activating group.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

Coupling: DCC or other carbodiimides for activating the carboxyl group, along with pentafluorophenol.

Major Products Formed

Deprotected Lysine: After removal of protective groups, free lysine is obtained.

Peptide Chains: Formation of longer peptide chains through successive coupling reactions.

Applications De Recherche Scientifique

Fmoc-D-lys(boc)-opfp is extensively used in various scientific research fields:

Chemistry: Utilized in the synthesis of complex peptides and proteins for structural and functional studies.

Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.

Medicine: Used in the design of peptide therapeutics and vaccines.

Industry: Applied in the production of peptide-based materials and biomaterials for various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(boc)-OH: Similar structure but lacks the OPfp ester, used in peptide synthesis.

Fmoc-D-Lys(ivDde)-OH: Another lysine derivative with different protective groups.

Fmoc-D-Trp(boc)-OH: A tryptophan derivative with similar protective groups.

Uniqueness

Fmoc-D-lys(boc)-opfp: is unique due to the presence of the OPfp ester, which enhances its reactivity in peptide bond formation, making it highly efficient for solid-phase peptide synthesis.

Activité Biologique

Fmoc-D-Lys(Boc)-OPfp, a derivative of D-lysine, is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features a unique combination of protective groups that enhance its utility in the synthesis of biologically active peptides. Understanding its biological activity is crucial for its application in drug discovery and protein engineering.

- Molecular Formula : C32H31F5N2O6

- Molecular Weight : 634.6 g/mol

- CAS Number : 133083-36-0

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 120-131 °C

- Boiling Point : 685.7 ± 55.0 °C at 760 mmHg

This compound serves primarily as a building block in peptide synthesis rather than exhibiting direct biological activity itself. The D-lysine component can influence the conformation and stability of the resulting peptides, potentially leading to altered biological interactions compared to their L-counterparts. D-peptides often demonstrate unique properties such as increased resistance to proteolytic degradation and enhanced binding affinities due to their distinct stereochemistry .

Applications in Research

This compound is utilized extensively in:

- Peptide Synthesis : Its protective groups allow for selective deprotection during the synthesis process, facilitating the creation of complex peptides.

- Drug Discovery : The incorporation of D-amino acids can lead to peptides with improved pharmacokinetic properties and reduced immunogenicity.

- Protein Engineering : The ability to introduce D-lysine residues can modify protein interactions and stability.

Comparative Analysis with Other Amino Acid Derivatives

The following table compares this compound with other similar compounds used in peptide synthesis:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Utilizes L-lysine | Preferred for natural peptide synthesis |

| Fmoc-D-His(Boc)-OH | Contains histidine instead of lysine | Different reactivity due to imidazole ring |

| Fmoc-D-Arg(Et)2-OH | Features arginine with ethyl groups | Enhances positive charge and hydrophilicity |

| Fmoc-D-Lys(pentynoyl)-OH | Introduces alkyne functionality | Useful for click chemistry applications |

Case Studies

- Stability Studies : Research indicates that peptides synthesized with D-amino acids, including those containing this compound, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired .

- Binding Affinity Modulation : A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins, suggesting that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design .

- Therapeutic Applications : Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVSYQQDWNJRI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692814 | |

| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133083-36-0 | |

| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.